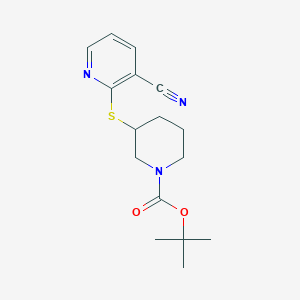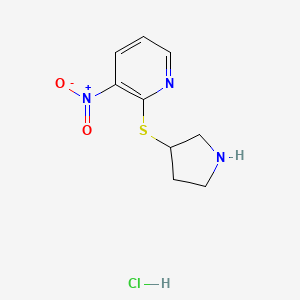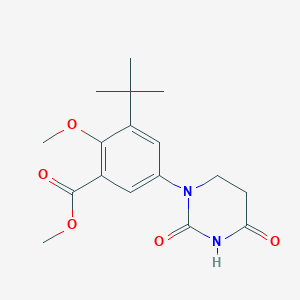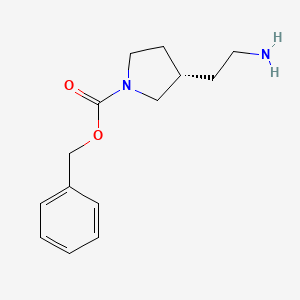
(4,4-Dimethylcyclopent-1-en-1-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
B-(4,4-dimethyl-1-cyclopenten-1-yl)boronic acid: is an organoboron compound that features a boronic acid functional group attached to a cyclopentene ring with two methyl groups at the 4-position. This compound is of interest due to its utility in organic synthesis, particularly in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of B-(4,4-dimethyl-1-cyclopenten-1-yl)boronic acid typically involves the hydroboration of 4,4-dimethyl-1-cyclopentene with a borane reagent, followed by oxidation to yield the boronic acid. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the hydroboration process .
Industrial Production Methods: While specific industrial production methods for B-(4,4-dimethyl-1-cyclopenten-1-yl)boronic acid are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: B-(4,4-dimethyl-1-cyclopenten-1-yl)boronic acid undergoes several types of chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a carbon-carbon bond.
Oxidation: The boronic acid can be oxidized to form the corresponding alcohol or ketone.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a protic solvent or a base.
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or sodium perborate (NaBO3) are employed.
Protodeboronation: Protic solvents like methanol or ethanol, and bases such as sodium hydroxide (NaOH) are used.
Major Products:
Suzuki–Miyaura Coupling: The major products are biaryl or alkenyl compounds.
Oxidation: The major products are alcohols or ketones.
Protodeboronation: The major product is the corresponding hydrocarbon.
Applications De Recherche Scientifique
Chemistry: B-(4,4-dimethyl-1-cyclopenten-1-yl)boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki–Miyaura coupling reactions. This makes it valuable for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: This interaction can be exploited for the development of enzyme inhibitors and other therapeutic agents .
Industry: In the industrial sector, B-(4,4-dimethyl-1-cyclopenten-1-yl)boronic acid is used as a building block for the synthesis of various organic compounds. Its role in Suzuki–Miyaura coupling reactions makes it valuable for the production of fine chemicals and materials .
Mécanisme D'action
The mechanism of action of B-(4,4-dimethyl-1-cyclopenten-1-yl)boronic acid in Suzuki–Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex, forming a new carbon-palladium bond.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the final carbon-carbon bond and regenerating the palladium catalyst.
Comparaison Avec Des Composés Similaires
Phenylboronic Acid: Used in similar coupling reactions but has different reactivity and selectivity due to the phenyl group.
Pinacol Boronic Esters: These esters are more stable and easier to handle but require additional steps for deprotection.
Alkylboronic Acids: These compounds have different reactivity profiles and are used for different types of coupling reactions.
Uniqueness: B-(4,4-dimethyl-1-cyclopenten-1-yl)boronic acid is unique due to its cyclopentene ring structure with two methyl groups, which can influence its reactivity and selectivity in coupling reactions. This structural feature can be advantageous in the synthesis of specific target molecules .
Propriétés
Numéro CAS |
1146616-04-7 |
|---|---|
Formule moléculaire |
C7H13BO2 |
Poids moléculaire |
139.99 g/mol |
Nom IUPAC |
(4,4-dimethylcyclopenten-1-yl)boronic acid |
InChI |
InChI=1S/C7H13BO2/c1-7(2)4-3-6(5-7)8(9)10/h3,9-10H,4-5H2,1-2H3 |
Clé InChI |
DCMIPUHFUYRGIK-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CCC(C1)(C)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-pyrrolo[3,2-C]pyridine](/img/structure/B13974810.png)









![6-Cyclopropyl-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13974841.png)


